molecular formula C17H19N3O3 B016759 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine CAS No. 74852-61-2

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Cat. No. B016759
CAS RN: 74852-61-2
M. Wt: 313.35 g/mol
InChI Key: AVCKOFMRPAJEPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine derivatives involves multi-step chemical processes including bromination, cyclization, N-alkylation, and reduction, starting from diethanolamine as a material. These steps lead to the formation of various derivatives through acylation reactions with acyl chloride, showcasing the compound's versatility in chemical synthesis (Yang Qi-don, 2015).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine derivatives. These studies reveal the supramolecular organization in crystals, highlighting the importance of R22(8) hydrogen bonding and arene interactions in the crystal packing of these compounds. The molecular structure is characterized by strong dipolar p-nitroanisole groups, which influence the compound's physical and chemical properties (Deogratias Ntirampebura et al., 2008).

Chemical Reactions and Properties

The reactivity of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine with various reagents and under different conditions has been explored to understand its chemical behavior. Studies on the kinetics and mechanisms of reactions involving similar compounds provide insight into how different functional groups, such as nitro, methoxy, and halogen substituents, influence the compound's reactivity and stability. These reactions often involve complex mechanisms, including nucleophilic substitutions and the formation of zwitterionic intermediates (E. Castro et al., 2001).

Physical Properties Analysis

The physical properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine derivatives, such as melting points, solubility, and crystal structure, have been extensively studied. Differential scanning calorimetry (DSC) and other thermal analysis techniques are used to examine the thermal stability and phase transitions of these compounds. The crystallographic studies shed light on the compound's solid-state characteristics, including molecular symmetry, crystal packing, and intermolecular forces that govern the formation of various polymorphic forms (K. E. Wells et al., 2012).

Chemical Properties Analysis

The chemical properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, such as its acidity, basicity, and reactivity towards different chemical reagents, have been characterized through spectroscopic and computational studies. These investigations provide insights into the electron density distribution, molecular orbitals, and potential reactive sites within the molecule. Such studies are crucial for understanding the compound's behavior in various chemical environments and for designing derivatives with enhanced properties (N. Prabavathi et al., 2015).

Scientific Research Applications

Medicinal Applications of Piperazine Derivatives

  • Summary of the Application : Piperazine derivatives, including 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, are regarded as important heterocyclic motifs that exhibit a wide range of medicinal applications . These include antimycobacterial, antibacterial, antifungal, and anti-HIV activities .
  • Methods of Application or Experimental Procedures : The synthesis of piperazine derivatives remains a primary focus for synthetic chemistry communities . Various methods are available for the synthesis of these derivatives . The structures of these compounds are established by means of IR, 1H-NMR, C13 NMR, and elemental analysis .
  • Results or Outcomes : Most of the synthesized compounds have shown significant antibacterial, antifungal, and antitubercular activity when compared with the standard drug . A Quantitative Structure-Activity Relationship (QSAR) study can be done as per the need of the compound .

Antimycobacterial, Antibacterial, Antifungal Activities of Piperazine Derivatives

  • Summary of the Application : Piperazine derivatives, including 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, are regarded as important heterocyclic motifs that exhibit a wide range of medicinal applications . These include antimycobacterial, antibacterial, antifungal activities .
  • Methods of Application or Experimental Procedures : Various methods are available for the synthesis of these derivatives . Thirty seven compounds were synthesized and the structures of these compounds were established by means of IR, 1H-NMR, C13 NMR and elemental analysis .
  • Results or Outcomes : Most of the compounds have shown significant antibacterial, antifungal and antitubercular activity when compared with the standard drug . A Quantitative Structure-Activity Relationship (QSAR) study can be done as per the need of the compound .

Anti-HIV Activities of Piperazine Derivatives

  • Summary of the Application : Piperazine derivatives, including 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, are regarded as important heterocyclic motifs that exhibit a wide range of medicinal applications . These include Anti- HIV’s .
  • Methods of Application or Experimental Procedures : Various methods are available for the synthesis of these derivatives . Thirty seven compounds were synthesized and the structures of these compounds were established by means of IR, 1H-NMR, C13 NMR and elemental analysis .
  • Results or Outcomes : Most of the compounds have shown significant antibacterial, antifungal and antitubercular activity when compared with the standard drug . A Quantitative Structure-Activity Relationship (QSAR) study can be done as per the need of the compound .

properties

IUPAC Name

1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCKOFMRPAJEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408653
Record name 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

CAS RN

74852-61-2
Record name 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74852-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-4-(4-NITROPHENYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

A mixture of 1-(4-methoxyphenyl)piperazine dihyclrochloride (0.050 mol), 1-chloro-4-nitrobenzene (0.050 mol) and potassium carbonate (10.0 g) in N,N-dimethylform-amide (100 ml) was stirred and refluxed overnight. The reaction mixture was diluted with water and extracted twice with trichloromethane. The organic layers were combined, dried (MgSO4), filtered and evaporated in vacuum. The residue was successively triturated in 4-methyl-2-pentanone and recrystallized from 1,4-dioxane. The product was filtered off and dried, yielding 10.5 g (67%) of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-piperazine; mp. 195.1° C. (interm. 1).
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Synthesis routes and methods II

Procedure details

A mixture of 13.4 parts of 1-(4-methoxyphenyl)piperazine dihydrochloride, 7.9 parts of 1-chloro-4-nitrobenzene, 10 parts of potassium carbonate and 90 parts of N,N-dimethylformamide is stirred and refluxed overnight. The reaction mixture is diluted with water and the product is extracted twice with trichloromethane. The combined extracts are dried, filtered and evaporated. The residue is triturated in 4-methyl-2-pentanone. The product is filtered off and crystallized from 1,4-dioxane, yielding 10.5 parts (67%) of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine; mp. 195.1° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Krunić, JZ Penjišević, RV Suručić, S Šegan… - Journal of Molecular …, 2023 - Elsevier
Fourteen novel N-benzylpiperidine and N,N-diarylpiperazine conjugates were synthesized and pharmacologically evaluated as donepezil analogs, in a ligand-based drug design …
Number of citations: 3 www.sciencedirect.com
CPIOF ITRACONAZOLE - researchgate.net
(57) Abstract: Described herein are methods of inhibiting angiogenesis, and treating or preventing a disease or disorder (or symp-toms thereof) associated with angiogenesis, wherein …
Number of citations: 0 www.researchgate.net

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